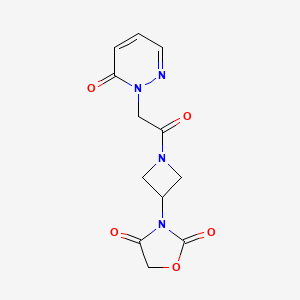
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a sophisticated organic compound notable for its unique structural configuration This compound incorporates a pyridazine ring, an azetidinone moiety, and an oxazolidinedione fragment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione generally involves multistep organic reactions:
Step 1: Synthesis of 6-oxopyridazin-1(6H)-yl intermediate through cyclization reactions.
Step 2: Acetylation of the pyridazine intermediate to introduce the 2-acetyl group.
Step 3: Formation of the azetidin-3-yl moiety via nucleophilic substitution reactions.
Step 4: Coupling of the azetidinone with oxazolidine-2,4-dione using peptide coupling reagents like EDCI or DCC under mild to moderate reaction conditions.
Industrial Production Methods
While the industrial production methods are not fully documented, scaling up this synthesis would likely involve optimizing reaction conditions and solvents to maximize yields while minimizing costs and waste. Advanced techniques such as flow chemistry could be employed to ensure consistent and efficient production.
化学反応の分析
Types of Reactions it Undergoes
Oxidation and Reduction: The compound may undergo oxidation at the pyridazine ring or reduction of carbonyl groups under specific conditions.
Substitution Reactions: The azetidin-3-yl and oxazolidine rings may participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The oxazolidinedione moiety is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern oxidation for mild conditions.
Reducing Agents: LiAlH4 or NaBH4 for reducing carbonyl groups.
Nucleophiles/Electrophiles: Halogens, Grignard reagents, and organolithium compounds for substitution reactions.
Major Products Formed from These Reactions
The products depend on the specific reaction pathways but typically involve modifications at the pyridazine ring, azetidin-3-yl position, or oxazolidinedione fragment.
科学的研究の応用
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has diverse applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for potential therapeutic applications, including antiviral and anti-inflammatory effects.
Industry: Employed in material sciences for the development of novel polymers and catalysts.
作用機序
The compound exerts its effects through several mechanisms:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: Potentially involved in inhibiting key enzymatic pathways or altering cellular signaling processes.
類似化合物との比較
Similar Compounds
3-(1-(2-(6-oxo-4,5-dihydropyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
3-(1-(2-(6-oxopyridazin-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
Uniqueness
The unique combination of a pyridazine ring with azetidinone and oxazolidinedione moieties in 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione distinguishes it from similar compounds
This is a comprehensive overview of this compound
特性
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c17-9-2-1-3-13-15(9)6-10(18)14-4-8(5-14)16-11(19)7-21-12(16)20/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEBBJNCCBMYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2949705.png)
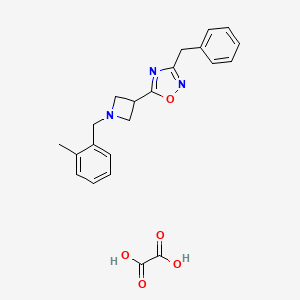
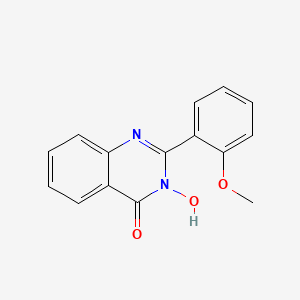
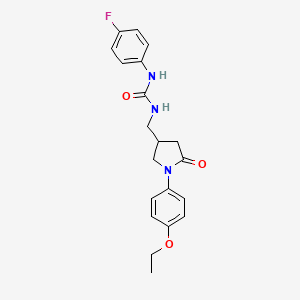
![5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide](/img/structure/B2949709.png)
![Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2949714.png)
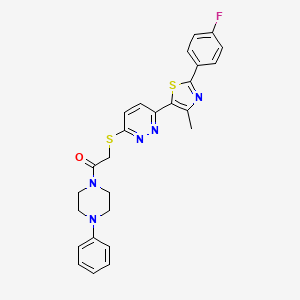
![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one](/img/structure/B2949717.png)
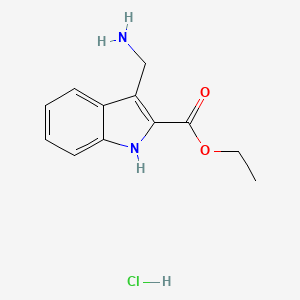
![3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2949719.png)
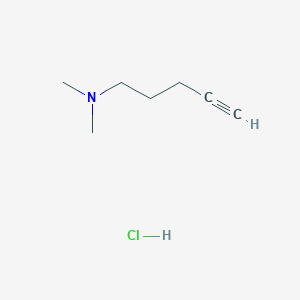
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2949722.png)
![2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2949725.png)
